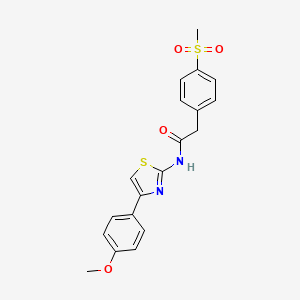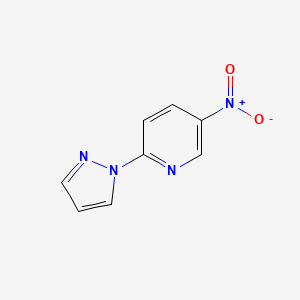![molecular formula C20H21N5 B2726387 4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 876710-03-1](/img/structure/B2726387.png)
4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a chemical compound with a unique structure that opens up possibilities for studying biological processes, drug development, and therapeutic interventions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves several steps, including the use of acetic anhydride and pyridine under reflux conditions for 2 hours . The detailed synthetic route and reaction conditions are crucial for obtaining the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has diverse applications in scientific research, including:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on biological systems and potential as a therapeutic agent.
Medicine: Exploring its potential in drug development and therapeutic interventions.
Industry: Utilizing its unique properties for various industrial applications, such as catalysis and material science.
Wirkmechanismus
The mechanism of action of 2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has shown significant inhibitory activity with IC50 values in the micromolar range, indicating its potential as a potent inhibitor . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8,10-trimethyl-N-phenylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Other pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine stands out due to its unique phenethyl group, which may enhance its biological activity and selectivity. This structural difference can lead to distinct interactions with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-13-11-14(2)22-19-18(13)20-23-15(3)12-17(25(20)24-19)21-10-9-16-7-5-4-6-8-16/h4-8,11-12,21H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKIPJPLURJCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)
![N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2726305.png)
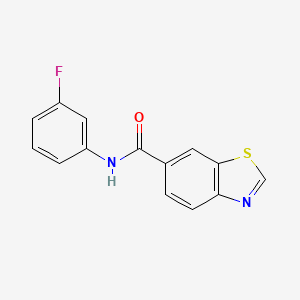
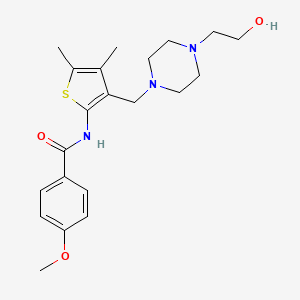
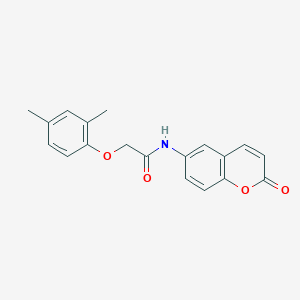
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2726311.png)
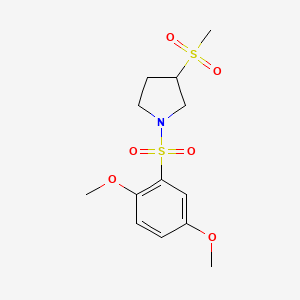

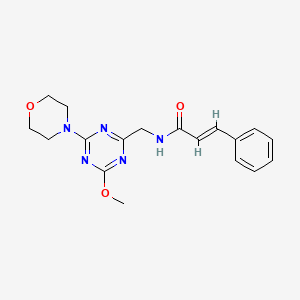
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/new.no-structure.jpg)
